molecular formula C20H23NO2 B1603954 2-Methoxy-3'-piperidinomethyl benzophenone CAS No. 898792-62-6

2-Methoxy-3'-piperidinomethyl benzophenone

Cat. No. B1603954
CAS RN: 898792-62-6
M. Wt: 309.4 g/mol
InChI Key: NJMCIWRWIPBNHI-UHFFFAOYSA-N
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Description

“2-Methoxy-3’-piperidinomethyl benzophenone” (CAS Number: 898792-62-6) is a chemical compound with a molecular weight of 309.41 . It belongs to the family of benzophenone derivatives.


Molecular Structure Analysis

The molecular formula of “2-Methoxy-3’-piperidinomethyl benzophenone” is C20H23NO2 . The InChI code is 1S/C20H23NO2/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 .

Scientific Research Applications

Chemical Structure and Reactivity

2-Methoxy-3'-piperidinomethyl benzophenone is a compound that shares structural features with benzophenone derivatives, known for their applications in various fields including organic synthesis, material science, and pharmacology. Its unique structure, incorporating a methoxy group and a piperidinomethyl moiety attached to the benzophenone core, suggests potential reactivity and applications in the synthesis of complex organic molecules. The presence of the piperidine ring, a common feature in many bioactive compounds, may also imply possible applications in medicinal chemistry for the development of new pharmaceutical agents.

Environmental and Health Impact Studies

Research on benzophenone derivatives, such as benzophenone-3, has raised concerns about their environmental persistence and potential health impacts, particularly related to endocrine disruption and reproductive toxicity. Studies have highlighted the widespread presence of benzophenone derivatives in aquatic environments and their detection in human urine samples, indicating significant human exposure (Ghazipura et al., 2017; Watanabe et al., 2015; Yang & Ying, 2013). These findings underscore the importance of understanding the environmental fate and biological effects of benzophenone derivatives, including this compound, to assess their safety and ecological impact.

properties

IUPAC Name

(2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMCIWRWIPBNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643125
Record name (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898792-62-6
Record name (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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